molecular formula C7H13N B13076980 (1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine

(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine

Cat. No.: B13076980
M. Wt: 111.18 g/mol
InChI Key: DYJJOXPTDCNLEF-MEKDEQNOSA-N
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Description

(1R,6S,7R)-Bicyclo[410]heptan-7-amine is a bicyclic amine compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by using continuous flow reactors and optimizing reaction parameters to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amine group using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. The exact pathways and molecular targets are still under investigation, but its unique structure suggests potential for selective binding and activity modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine is unique due to its specific stereochemistry and the presence of both a cyclopropane and a cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1R,6S)-bicyclo[4.1.0]heptan-7-amine

InChI

InChI=1S/C7H13N/c8-7-5-3-1-2-4-6(5)7/h5-7H,1-4,8H2/t5-,6+,7?

InChI Key

DYJJOXPTDCNLEF-MEKDEQNOSA-N

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C2N

Canonical SMILES

C1CCC2C(C1)C2N

Origin of Product

United States

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